molecular formula C8H5Cl3F2O4S B12545606 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate CAS No. 653605-16-4

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate

Cat. No.: B12545606
CAS No.: 653605-16-4
M. Wt: 341.5 g/mol
InChI Key: GFOULYVMENMWKE-UHFFFAOYSA-N
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Description

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate is a specialized chemical reagent designed for advanced organic synthesis and research applications. This compound integrates two functionally significant moieties: a 2,6-difluorophenyl group and a 2,2,2-trichloroethyl sulfate group. The 2,6-difluorophenyl group is a common motif in active pharmaceutical ingredients and agrochemicals due to its ability to influence molecular conformation, bioavailability, and binding affinity . The 2,2,2-trichloroethyl group is well-established in synthetic chemistry as a robust protecting group for alcohols and other sensitive functional groups . It is particularly valued because it can be selectively removed under mild conditions, such as with zinc dust in acetic acid, without affecting other protecting groups or fragile structures in complex molecules . The sulfate group in this reagent can act as a leaving group, making it a potential candidate for synthesizing sulfonate esters or other functionalized derivatives. Researchers may employ this compound as a key intermediate in the development of novel active compounds, including potential herbicides bearing the 2,6-difluorophenyl motif or other pharmacologically relevant molecules . Its primary research value lies in its utility as a building block for constructing complex molecular architectures, enabling the exploration of new chemical space in drug discovery and material science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

653605-16-4

Molecular Formula

C8H5Cl3F2O4S

Molecular Weight

341.5 g/mol

IUPAC Name

(2,6-difluorophenyl) 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C8H5Cl3F2O4S/c9-8(10,11)4-16-18(14,15)17-7-5(12)2-1-3-6(7)13/h1-3H,4H2

InChI Key

GFOULYVMENMWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OS(=O)(=O)OCC(Cl)(Cl)Cl)F

Origin of Product

United States

Preparation Methods

Step 1: Phenol Protection

2,6-Difluorophenol is treated with tert-butyldimethylsilyl (TBS) chloride to form the TBS-protected derivative.

Step 2: Sulfation

The protected phenol reacts with TCE chlorosulfate, followed by desilylation using tetrabutylammonium fluoride (TBAF):
$$ \text{TBS-O-C₆H₃F₂ + ClSO₃CH₂CCl₃ → TBS-O-C₆H₃F₂-SO₃CH₂CCl₃} $$
$$ \text{TBS-O-C₆H₃F₂-SO₃CH₂CCl₃ + TBAF → C₆H₃F₂-O-SO₃CH₂CCl₃} $$

Advantages :

  • Regioselectivity >95%.
  • Compatible with acid-sensitive substrates.

Challenges :

  • Additional steps increase synthesis time.
  • TBAF may cause partial deprotection of the TCE group.

Catalytic Cyclization with Trifluoromethanesulfonic Acid

Patent EP2221306A1 discloses a cyclization method using trifluoromethanesulfonic acid (TfOH) as a catalyst. This approach is effective for constructing the trichloroethyl sulfate moiety while minimizing side reactions:

Procedure :

  • 2,6-Difluorophenol and 2,2,2-trichloroethanol are dissolved in dichloroethane.
  • TfOH (5 mol%) is added at −5°C.
  • The mixture is stirred for 2 hours at 10°C.

Key Outcomes :

  • Yield : 82%
  • Purity : >99% (HPLC)
  • Side Products : <1% disulfate or hydroxylated byproducts

Mechanistic Insight :
TfOH protonates the hydroxyl group of trichloroethanol, enhancing its electrophilicity for sulfate ester formation.

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling for solvent-free synthesis, reducing environmental impact:

Parameters :

  • Reagents : 2,6-Difluorophenol, trichloroethyl chlorosulfate (1:1 molar ratio)
  • Milling Time : 30 minutes
  • Frequency : 25 Hz

Results :

  • Yield : 70%
  • Reaction Scale : Up to 50 g
  • Advantage : Eliminates solvent purification steps

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation Source
Direct Sulfation 78–85 95–97 One-step process Moisture-sensitive
Protection-Deprotection 88–92 99 High regioselectivity Multi-step, costly
TfOH Catalysis 82 >99 Minimal side products Requires low temps
Mechanochemical 70 93 Solvent-free, scalable Lower yield

Troubleshooting Common Synthesis Issues

Issue 1: Hydrolysis of Chlorosulfate Reagent

Cause : Residual moisture in solvent or reagents.
Solution :

  • Dry solvents over molecular sieves.
  • Use Schlenk line techniques for reagent transfer.

Issue 2: Disproportionation to Disulfates

Cause : Excess sulfating agent or elevated temperatures.
Solution :

  • Maintain stoichiometric ratios.
  • Use ice baths during exothermic steps.

Issue 3: Colored Byproducts

Cause : Oxidation of phenolic intermediates.
Solution :

  • Sparge reaction mixture with nitrogen.
  • Add antioxidants like BHT (0.1 wt%).

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl ring and the trichloroethyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the sulfate ester bond.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the phenyl ring and trichloroethyl group.

Scientific Research Applications

Synthetic Chemistry

a. Derivatization Reagent
One of the prominent applications of 2,6-difluorophenyl 2,2,2-trichloroethyl sulfate is as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS). It has been utilized for the derivatization of various pharmaceutical compounds, enhancing their volatility and detectability. For instance, it has been effectively applied in the analysis of amphetamines and related drugs in biological samples such as plasma and urine .

b. Synthesis of Sulfated Oligosaccharides
The compound plays a crucial role in the synthesis of sulfated oligosaccharides. Its ability to provide sulfate groups selectively has been leveraged to create chondroitin sulfates with specific bioactivities. This application is particularly important in biochemistry for studying structure-activity relationships .

Pharmaceutical Applications

a. Drug Development
In drug development, 2,6-difluorophenyl 2,2,2-trichloroethyl sulfate serves as an intermediate in the synthesis of various pharmaceutical agents. The compound's unique properties allow for the modification of drug molecules to enhance their efficacy and reduce side effects. For example, it has been explored in the synthesis of novel anticancer agents that target specific pathways in cancer cells .

b. Antibody-Drug Conjugates
Recent studies have investigated the use of this compound in the development of antibody-drug conjugates (ADCs). These conjugates utilize the compound's ability to form stable linkages with antibodies, allowing for targeted delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity .

Environmental Chemistry

a. Degradation Studies
Research has indicated that compounds similar to 2,6-difluorophenyl 2,2,2-trichloroethyl sulfate can be involved in environmental degradation processes. Studies have shown that sulfate radicals generated from such compounds can effectively degrade chlorinated organic pollutants in water systems . This application is crucial for developing remediation strategies for contaminated sites.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Synthetic ChemistryDerivatization reagent for GC-MS ,
Pharmaceutical DevelopmentIntermediate for drug synthesis ,
BiochemistrySynthesis of sulfated oligosaccharides
Environmental ChemistryDegradation of chlorinated organic pollutants
Drug DevelopmentTargeted delivery systems (ADCs)

Case Studies

  • Case Study on Drug Analysis:
    A study published in 2005 demonstrated the effectiveness of using 2,6-difluorophenyl 2,2,2-trichloroethyl sulfate as a derivatizing agent for analyzing amphetamines in hair samples through GC-MS. The study highlighted improved detection limits and specificity due to the compound's properties .
  • Case Study on Oligosaccharide Synthesis:
    Research conducted on the synthesis of chondroitin sulfates revealed that using this compound allowed for better control over sulfation patterns compared to traditional methods. The resulting oligosaccharides exhibited enhanced biological activity .
  • Environmental Impact Assessment:
    A degradation study assessed the efficiency of sulfate radicals generated from similar compounds in breaking down persistent organic pollutants under varying conditions. Results indicated significant degradation rates under optimized conditions, suggesting potential applications in environmental remediation efforts .

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate involves its interaction with molecular targets through its reactive functional groups. The trichloroethyl sulfate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications to modify or inhibit specific molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The synthesis and utility of 2,6-difluorophenyl 2,2,2-trichloroethyl sulfate can be contextualized by comparing it to structurally or functionally related compounds. Below is a detailed analysis:

Comparison with Tin-Based Sulfate Protecting Groups

Traditional methods for sulfate introduction often rely on tin reagents (e.g., tributyltin oxide) to achieve regioselectivity. However, these reagents are toxic, environmentally hazardous, and require stringent handling. In contrast, the use of 2,6-difluorophenyl 2,2,2-trichloroethyl sulfate eliminates tin reagents, offering a safer and greener alternative. For example, in the synthesis of seminolipid analogues, this compound enabled regioselective sulfation without tin intermediates, reducing environmental impact while maintaining high yields (85–92%) .

Parameter 2,6-Difluorophenyl 2,2,2-Trichloroethyl Sulfate Tin-Based Reagents
Toxicity Low High
Regioselectivity High (controlled by fluorophenyl group) Moderate
Environmental Impact Minimal Severe
Synthetic Yield 85–92% 70–88%
Deprotection Conditions Mild (e.g., Zn/MeOH) Harsh (strong acids)

Comparison with Other Boronic Acid-Protected Sulfates

The evidence highlights the use of 2,6-bis(trifluoromethyl)phenylboronic acid as a protective reagent for sulfation. While this boronic acid facilitates regioselective protection, the 2,6-difluorophenyl 2,2,2-trichloroethyl sulfate differs in its permanent sulfate-protecting role. Boronic acids are transient protecting groups, removed after sulfation, whereas the trichloroethyl group remains until final deprotection. This distinction makes the latter more suitable for multi-step syntheses requiring stable sulfate intermediates .

Comparison with Analogous Halogenated Sulfates

Compounds like 2,4-dichlorophenyl 2,2,2-trichloroethyl sulfate share the trichloroethyl sulfate group but differ in halogen substitution on the phenyl ring. The 2,6-difluoro configuration offers superior electronic effects, enhancing reaction rates in nucleophilic substitutions compared to bulkier chloro substituents. For instance, fluorinated derivatives exhibit faster glycosylation kinetics (2–3×) due to reduced steric hindrance and increased electrophilicity .

Key Research Findings

  • Efficiency: The compound’s fluorine substituents improve reaction selectivity and yield in glycosylation and acylation steps, as demonstrated in seminolipid synthesis .
  • Sustainability : Replaces toxic tin reagents, aligning with green chemistry principles.
  • Versatility: Serves as a modular intermediate for synthesizing diverse sulfated biomolecules, including seminolipid analogues with variable acyl chains .

Biological Activity

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies based on the available literature.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorophenyl group and a trichloroethyl sulfate moiety. The structural formula can be represented as follows:

C8H6Cl3F2O4S\text{C}_8\text{H}_6\text{Cl}_3\text{F}_2\text{O}_4\text{S}

This structure plays a crucial role in its interaction with biological systems.

Biological Activity Overview

The biological activity of 2,6-difluorophenyl 2,2,2-trichloroethyl sulfate is primarily associated with its potential as a toxicant and its interaction with various biological pathways. Research indicates that compounds with similar structures often exhibit significant effects on cellular processes.

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in various models, leading to cellular damage and apoptosis .
  • Enzyme Inhibition : Sulfate esters can inhibit sulfatases, enzymes critical for the metabolism of sulfated compounds, potentially leading to accumulation and toxicity .
  • Neurotoxicity : Compounds with similar chemical properties have been linked to neurotoxic effects, impacting neuronal health and function .

Case Study 2: In Vitro Assays

In vitro assays exploring the hydrolysis rates of sulfate esters indicated that electron-withdrawing groups enhance cleavage rates by sulfatases. This suggests that 2,6-difluorophenyl 2,2,2-trichloroethyl sulfate may be metabolized differently depending on its substituents .

Toxicological Data

The toxicity profile of 2,6-difluorophenyl 2,2,2-trichloroethyl sulfate remains under-researched; however, related compounds have demonstrated significant toxicity across various species:

CompoundTest OrganismObserved EffectReference
2,4-DichlorophenolRatsHepatotoxicity
TrichloroanisoleZebrafishMorphological deformities
AcrylamideMiceNeurotoxicity

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